molecular formula C4H6O<br>CH3CH=CHCHO<br>C4H6O<br>CH2=C(CH3)CHO<br>C4H6O B123484 Methacrolein CAS No. 78-85-3

Methacrolein

Cat. No. B123484
CAS RN: 78-85-3
M. Wt: 70.09 g/mol
InChI Key: STNJBCKSHOAVAJ-UHFFFAOYSA-N
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Patent
US04638085

Procedure details

U.S. Pat. No. 3,639,449 describes a very similar process for the preparation of carboxylic acid esters from aldehydes and/or alcohols by reaction with oxygen over a noble metal catalyst (for example palladium) at from 0° to 300° C. Here again, the limited usefulness of a pure palladium catalyst for the preparation of methyl methacrylate is revealed: Example 16, the only example which illustrates the preparation of methyl methacrylate from methanol and methacrolein over a catalyst consisting of 2% of Pd on active carbon, gives a methacrolein conversion of 17.3% with a selectivity of 56.1% as regards methyl methacrylate formation and 40.6% as regards propylene formation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=O.[C:3]([O:8][CH3:9])(=[O:7])[C:4]([CH3:6])=[CH2:5].O=[CH:11][C:12](=C)[CH3:13]>[Pd].CO>[O:7]=[CH:3][C:4](=[CH2:5])[CH3:6].[C:3]([O:8][CH3:9])(=[O:7])[C:4]([CH3:6])=[CH2:5].[CH2:11]=[CH:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
carboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=CC(C)=C
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.